molecular formula C8H9NO3 B8668516 2-Hydroxymethyl-6-methylisonicotinic acid

2-Hydroxymethyl-6-methylisonicotinic acid

Cat. No.: B8668516
M. Wt: 167.16 g/mol
InChI Key: BPXRFUMNGAQWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethyl-6-methylisonicotinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of isonicotinic acid, featuring a hydroxymethyl group at the 2-position and a methyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-6-methylisonicotinic acid can be achieved through several methods. One common approach involves the hydroxylation of 6-methyl-isonicotinic acid using appropriate oxidizing agents. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the selective introduction of the hydroxymethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-6-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-carboxy-6-methyl-isonicotinic acid.

    Reduction: Formation of 2-hydroxymethyl-6-methyl-isonicotinol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxymethyl-6-methylisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Hydroxymethyl-6-methylisonicotinic acid can be compared with other similar compounds, such as:

    Isonicotinic acid: Lacks the hydroxymethyl and methyl groups, resulting in different chemical properties and applications.

    Nicotinic acid: Features a carboxyl group at the 3-position instead of the 4-position, leading to different biological activities.

    Picolinic acid: Has the carboxyl group at the 2-position, resulting in distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(hydroxymethyl)-6-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-5-2-6(8(11)12)3-7(4-10)9-5/h2-3,10H,4H2,1H3,(H,11,12)

InChI Key

BPXRFUMNGAQWHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CO)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-hydroxymethyl-6-methyl-isonicotinic acid methyl ester (500 mg, 2.76 mmol) in 32% aq. HCl (10 mL) is stirred at 60° C. for 5 h before it is evaporated and dried under HV to give the title compound as a yellow solid (480 mg); LC-MS: tR=0.16 min, [M+1]+=168.04.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.